molecular formula C20H20N2O2 B14369615 3-(Cyclopent-1-en-1-yl)-7-methoxy-3-(3-methoxyphenyl)-3H-indazole CAS No. 90862-80-9

3-(Cyclopent-1-en-1-yl)-7-methoxy-3-(3-methoxyphenyl)-3H-indazole

Cat. No.: B14369615
CAS No.: 90862-80-9
M. Wt: 320.4 g/mol
InChI Key: ZLJKPYKEUYTMNM-UHFFFAOYSA-N
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Description

3-(Cyclopent-1-en-1-yl)-7-methoxy-3-(3-methoxyphenyl)-3H-indazole is a complex organic compound that belongs to the class of indazoles Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of a cyclopentene ring and methoxy groups attached to the indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopent-1-en-1-yl)-7-methoxy-3-(3-methoxyphenyl)-3H-indazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the cyclopentene ring can be introduced through a series of reactions including halogenation, Grignard reaction, and subsequent cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production. The use of advanced purification methods like chromatography and recrystallization ensures the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopent-1-en-1-yl)-7-methoxy-3-(3-methoxyphenyl)-3H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(Cyclopent-1-en-1-yl)-7-methoxy-3-(3-methoxyphenyl)-3H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopent-1-en-1-yl)-7-methoxy-3-(3-methoxyphenyl)-3H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a cyclopentene ring and methoxy groups attached to the indazole core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

90862-80-9

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

3-(cyclopenten-1-yl)-7-methoxy-3-(3-methoxyphenyl)indazole

InChI

InChI=1S/C20H20N2O2/c1-23-16-10-5-9-15(13-16)20(14-7-3-4-8-14)17-11-6-12-18(24-2)19(17)21-22-20/h5-7,9-13H,3-4,8H2,1-2H3

InChI Key

ZLJKPYKEUYTMNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(C3=C(C(=CC=C3)OC)N=N2)C4=CCCC4

Origin of Product

United States

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